molecular formula C12H8N2 B13665071 Benzo[g]quinazoline

Benzo[g]quinazoline

Cat. No.: B13665071
M. Wt: 180.20 g/mol
InChI Key: VFFLLOJLQMPSQE-UHFFFAOYSA-N
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Description

Benzo[g]quinazoline is a heterocyclic aromatic organic compound that consists of a fused benzene and quinazoline ring system. This compound is part of the larger quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound and its derivatives have garnered significant interest due to their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[g]quinazoline can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst. This reaction proceeds under mild conditions and offers good yields . Another method involves the use of o-aminobenzylamine and aldehydes, mediated by o-iodoxybenzoic acid (IBX), to produce diversely substituted quinazolines . Additionally, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions of 2-aminoarylmethanols with amides or nitriles have been reported to yield quinazolines efficiently .

Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of palladium (II)-catalyzed cascade reactions and nickel-catalyzed [4 + 2] annulation of benzylamines and nitriles are examples of methods that can be scaled up for industrial applications . These methods offer high atom-economy and mild reaction conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzo[g]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of quinazoline derivatives can be achieved using hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) . Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.

Major Products: The major products formed from these reactions include quinazoline-3-oxides, quinazolin-4(3H)-ones, and various substituted quinazolines .

Comparison with Similar Compounds

Benzo[g]quinazoline shares structural similarities with other quinazoline derivatives, such as quinazolinone and quinazoline-2,4-diamine. its unique fused ring system imparts distinct biological activities and chemical properties . Similar compounds include:

Properties

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[g]quinazoline

InChI

InChI=1S/C12H8N2/c1-2-4-10-6-12-11(5-9(10)3-1)7-13-8-14-12/h1-8H

InChI Key

VFFLLOJLQMPSQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=NC=N3

Origin of Product

United States

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